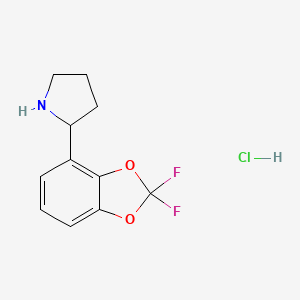

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride

Description

Properties

Molecular Formula |

C11H12ClF2NO2 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C11H11F2NO2.ClH/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8;/h1,3,5,8,14H,2,4,6H2;1H |

InChI Key |

BWVHGZWQWVNASS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F.Cl |

Origin of Product |

United States |

Biological Activity

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring with a difluorobenzodioxole moiety, which may influence its interaction with various biological targets. The following sections detail its synthesis, biological activities, and potential therapeutic applications.

- Molecular Formula : C11H12ClF2NO2

- Molecular Weight : 263.67 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 2,2-difluoro-1,3-benzodioxole group, providing it with distinct chemical properties that enhance its biological activity.

Synthesis

The synthesis of 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine typically involves multi-step organic synthesis techniques. Key methods include:

- Cyclization Reactions : Forming the pyrrolidine ring from appropriate amine precursors.

- Electrophilic Aromatic Substitution : Introducing the difluorobenzodioxole moiety.

- Coupling Reactions : Linking the pyrrolidine with the difluorobenzodioxole to yield the final product.

Biological Activity

Research indicates that 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine exhibits significant biological activities:

Enzyme Inhibition

Compounds with similar structures have shown promise as inhibitors of various enzymes and receptors involved in metabolic pathways. Notably:

- Sodium-dependent glucose transporters : Potential applications in diabetes management have been suggested due to inhibition of these transporters.

Anticancer Activity

Studies have demonstrated that derivatives of this compound may modulate pathways related to cancer:

- Bcl-2/Bcl-xL Inhibition : Compounds derived from similar structures have been reported to inhibit cancer cell growth effectively, showcasing IC50 values in the nanomolar range against small-cell lung cancer cell lines .

Antimicrobial Properties

The presence of the difluorobenzodioxole moiety has been linked to antimicrobial activities:

- Compounds sharing structural characteristics have exhibited diverse biological activities including antimicrobial effects against various pathogens.

Case Studies

Several studies have reported on the efficacy of compounds related to 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine:

The mechanism by which 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine exerts its biological effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways leading to its observed therapeutic effects. The precise targets are still under investigation but are believed to include key enzymes and receptors involved in metabolic and oncogenic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include pyrrolidine derivatives , piperidine hydrochlorides , and benzodioxol-containing heterocycles . Key structural differences and similarities are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Fludioxonil (a pyrrole derivative) lacks the saturated pyrrolidine ring, reducing its basicity but increasing electrophilicity at the cyano group, critical for fungicidal activity .

Substituent Effects: The 2,2-difluoro-1,3-benzodioxole group in the target compound and fludioxonil provides electron-withdrawing effects, stabilizing the molecule against oxidative degradation. However, fludioxonil’s cyanopyrrole structure enables covalent interactions with fungal enzymes, unlike the non-reactive pyrrolidine in the target compound . Difluorophenyl substituents (e.g., in CAS 1189996-39-1) lack the benzodioxole oxygen atoms, reducing hydrogen-bonding capacity but improving lipophilicity for blood-brain barrier penetration .

Stereochemistry: The 2S configuration in the target compound may confer enantioselective interactions with biological targets, a feature absent in non-chiral analogs like fludioxonil or racemic mixtures of difluorophenyl pyrrolidines .

Pharmacological and Industrial Relevance

- Agrochemicals: Fludioxonil’s success as a fungicide highlights the benzodioxole group’s utility in pest control.

- Pharmaceuticals : Compared to 4-(Diphenylmethoxy)piperidine HCl, the target compound’s smaller size and fluorine substituents may favor central nervous system (CNS) applications with reduced off-target effects .

Preparation Methods

Formation of the Benzodioxole Ring

The benzodioxole ring is typically formed through the condensation of catechol with formaldehyde. This step is crucial for creating the core structure of the benzodioxole moiety.

Preparation of 2,2-Difluoro-1,3-benzodioxole

The preparation of 2,2-difluoro-1,3-benzodioxole involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst like potassium hydrogen fluoride (KHF₂). This process can be carried out even in the presence of traces of water, which facilitates the formation of the KHF₂ catalyst.

| Reagent | Quantity | Conditions |

|---|---|---|

| 2,2-Dichloro-1,3-benzodioxole | 1 mole | Reacted with KF at 0°C |

| Potassium Fluoride (KF) | 2-4 moles | Presence of KHF₂ catalyst |

| Catalyst (KHF₂) | Variable | Generated in situ |

Synthesis of Pyrrolidine Moiety

Pyrrolidine rings can be synthesized through various methods, including enantioselective cycloaddition reactions. For example, the formation of a pyrrolidine core can involve a Cu-catalyzed cycloaddition between an imine and a nitroalkene.

Challenges and Considerations

- Regioselectivity : Ensuring the correct position of substitution on the benzodioxole ring.

- Yield Optimization : Careful control of reaction conditions to maximize yields and purity.

- Safety and Handling : Handling of fluorinating agents and other hazardous chemicals requires proper safety precautions.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride relevant to its handling in laboratory settings?

- Answer : The compound features a pyrrolidine ring substituted with a 2,2-difluoro-1,3-benzodioxol-4-yl group and a hydrochloride salt. Key properties include:

- Molecular Formula : C₁₁H₁₂ClF₂NO₂

- Molecular Weight : 263.67 g/mol

- Solubility : Soluble in DMSO (10 mM stock solutions recommended) and ethanol, with solubility dependent on solvent polarity and pH .

- Storage : Stable at 2–8°C in lyophilized form .

- Handling : Use standard precautions for amine-containing compounds (e.g., inert atmosphere for hygroscopic salts) .

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

- Answer : Synthesis typically involves:

- Step 1 : Nucleophilic substitution or coupling reactions to attach the benzodioxol group to the pyrrolidine core .

- Step 2 : Acidification with HCl to form the hydrochloride salt .

- Enantiomeric Purity : Chiral resolution via HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) is critical for isolating the (S)-enantiomer .

Advanced Questions

Q. How does the stereochemistry of 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride influence its biological interactions, and what experimental approaches can elucidate its binding mechanisms?

- Answer :

- Stereochemical Impact : The (S)-enantiomer exhibits distinct binding affinities to biological targets (e.g., neurotransmitter receptors) compared to its (R)-counterpart due to spatial compatibility with chiral binding pockets .

- Experimental Methods :

- X-ray Crystallography : Resolve ligand-receptor complexes using programs like SHELXL .

- NMR Spectroscopy : Analyze conformational dynamics in solution .

- Docking Simulations : Predict binding modes using computational tools validated against crystallographic data .

Q. What strategies are effective in resolving conflicting data regarding the solubility and stability of 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride under varying experimental conditions?

- Answer :

- Controlled Stability Studies : Monitor degradation kinetics via HPLC under varying pH, temperature, and solvent conditions .

- Co-solvent Optimization : Use binary solvent systems (e.g., DMSO/water) to enhance solubility while minimizing precipitation .

- pH Adjustment : Stabilize the hydrochloride salt in buffered solutions (pH 4–6) to prevent free base formation .

Q. How can researchers validate the biological activity of 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride in receptor-binding assays, and what controls are essential?

- Answer :

- Assay Design :

- Radioligand Displacement : Use tritiated or fluorescent probes to quantify binding affinity (e.g., IC₅₀ values) .

- Negative Controls : Include enantiomers (e.g., (R)-form) and structurally related inactive analogs .

- Validation : Cross-reference results with orthogonal assays (e.g., functional cAMP assays for GPCR targets) .

Key Considerations for Methodological Rigor

- Synthesis : Prioritize stereoselective routes to minimize post-synthesis resolution steps .

- Biological Assays : Account for batch-to-batch variability in purity by validating each lot with LC-MS .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate experimental noise from true biological effects in dose-response studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.